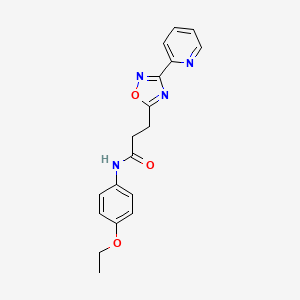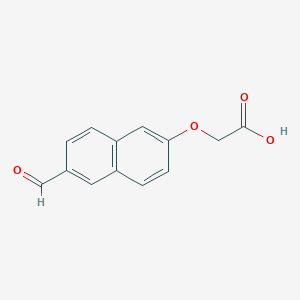
N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide, also known as FTOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FTOB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide acts as an antagonist of TRPV1 by binding to a specific site on the channel, which prevents the influx of calcium ions into the cell. This inhibition of TRPV1 activity reduces the perception of pain and temperature, and may also have anti-inflammatory effects. This compound's inhibition of glutamate release is thought to occur through the modulation of voltage-gated calcium channels, which are involved in the release of neurotransmitters from neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the reduction of pain and temperature perception, and the inhibition of glutamate release from neurons. This compound has also been found to have anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has several advantages for use in lab experiments, including its high selectivity for TRPV1 and its ability to inhibit glutamate release from neurons. However, this compound also has some limitations, including its relatively low potency and the fact that it may interact with other channels or receptors in addition to TRPV1.
将来の方向性
There are several future directions for research on N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide, including the development of more potent and selective TRPV1 antagonists, the investigation of this compound's potential for the treatment of neurological disorders such as epilepsy and Alzheimer's disease, and the exploration of this compound's anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanism of this compound's inhibition of glutamate release from neurons, which could have implications for the development of novel treatments for neurological disorders.
合成法
N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide can be synthesized using various methods, including the reaction of 4-fluorobenzoyl chloride with p-tolyl-3-amino-1,2,4-oxadiazole in the presence of a base, such as triethylamine. The resulting product can be further reacted with 4-methoxyphenol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to obtain this compound.
科学的研究の応用
N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain perception and thermoregulation. This compound has also been shown to inhibit the release of glutamate, an excitatory neurotransmitter, from neurons, which could have implications for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-15-6-8-16(9-7-15)22-26-21(30-27-22)14-29-20-5-3-2-4-19(20)23(28)25-18-12-10-17(24)11-13-18/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYIPDCLSYWDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

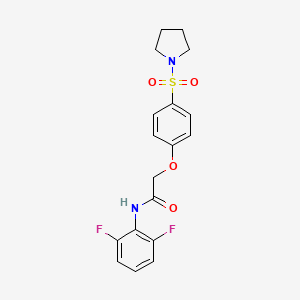
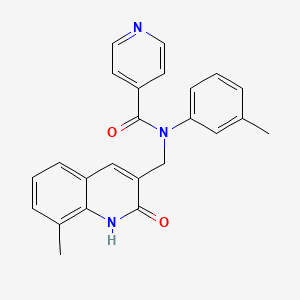

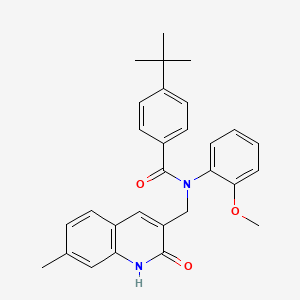




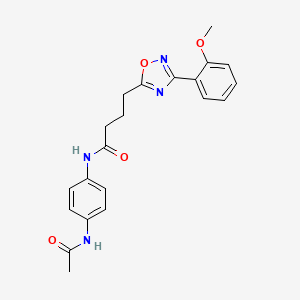
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)
